molecular formula C12H12BrF3O3 B13682152 Ethyl 3-(4-bromo-2-(trifluoromethyl)phenyl)-3-hydroxypropanoate

Ethyl 3-(4-bromo-2-(trifluoromethyl)phenyl)-3-hydroxypropanoate

Cat. No.: B13682152
M. Wt: 341.12 g/mol
InChI Key: YRLSRVCEALAHJF-UHFFFAOYSA-N
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Description

Ethyl 3-(4-bromo-2-(trifluoromethyl)phenyl)-3-hydroxypropanoate is a complex organic compound characterized by the presence of a bromine atom, a trifluoromethyl group, and a hydroxypropanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-bromo-2-(trifluoromethyl)phenyl)-3-hydroxypropanoate typically involves multiple steps. One common method includes the bromination of a trifluoromethyl-substituted benzene derivative, followed by esterification and hydroxylation reactions. The reaction conditions often require the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. Advanced techniques such as catalytic processes and automated reaction monitoring are often employed to achieve these goals .

Mechanism of Action

The mechanism by which Ethyl 3-(4-bromo-2-(trifluoromethyl)phenyl)-3-hydroxypropanoate exerts its effects involves interactions with specific molecular targets and pathways. For example, the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to target proteins . These interactions can modulate various biological pathways, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-(4-bromo-2-(trifluoromethyl)phenyl)-3-hydroxypropanoate is unique due to the presence of both a bromine atom and a trifluoromethyl group. This combination imparts distinct chemical properties, such as increased reactivity and enhanced biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H12BrF3O3

Molecular Weight

341.12 g/mol

IUPAC Name

ethyl 3-[4-bromo-2-(trifluoromethyl)phenyl]-3-hydroxypropanoate

InChI

InChI=1S/C12H12BrF3O3/c1-2-19-11(18)6-10(17)8-4-3-7(13)5-9(8)12(14,15)16/h3-5,10,17H,2,6H2,1H3

InChI Key

YRLSRVCEALAHJF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=C(C=C(C=C1)Br)C(F)(F)F)O

Origin of Product

United States

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